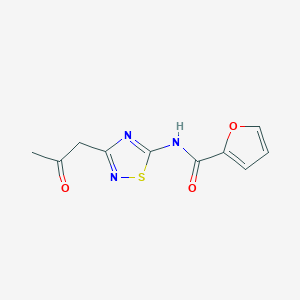

N-(3-(2-氧代丙基)-1,2,4-噻二唑-5-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

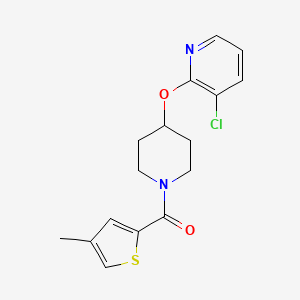

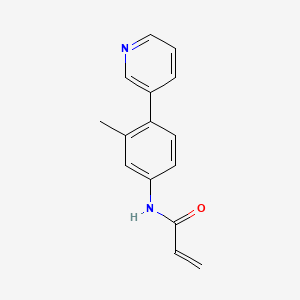

The compound N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide is a derivative of furan-2-carboxamide, which is structurally characterized by the presence of a thiadiazole ring. This class of compounds has been studied for their potential as inhibitors of various biological targets, including the vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in the proliferation of cancer cells. The significance of these derivatives lies in their antiproliferative activities against different human epithelial cell lines, such as breast, colon, and prostate cancer cells .

Synthesis Analysis

The synthesis of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, which are closely related to the compound , has been reported to be carried out under both conventional and microwave irradiation conditions. The use of microwave irradiation has shown an enhancement in the synthetic yields and rates compared to classical synthesis methods. The synthesized compounds were confirmed through various analytical and spectral analyses, ensuring the accuracy of the molecular structures obtained .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. In the case of the derivatives studied, molecular docking studies were performed to predict their orientation and interaction with the VEGFR-2. The docking results indicated that certain derivatives had favorable interactions with the receptor, which correlated with their observed antiproliferative activities. The structure-activity relationship is an important aspect of these compounds, as slight modifications in the molecular structure can significantly impact their biological efficacy .

Chemical Reactions Analysis

The chemical reactivity of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives involves their ability to interact with biological targets such as VEGFR-2. The antiproliferative activity is partially attributed to the inhibition of this receptor, which is a key player in angiogenesis and cancer cell growth. The derivatives' reactivity with the receptor was assessed through molecular docking studies, which suggested that the inhibition of VEGFR-2 is a plausible mechanism of action for the observed antiproliferative effects .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)furan-2-carboxamide are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, these properties would include solubility, melting point, and stability, which are important for the pharmacokinetic profile of the compound. The solubility can affect the compound's absorption and distribution in the body, while the melting point and stability are important for the formulation and shelf-life of the drug .

科学研究应用

化学反应和合成

N-(3-(2-oxopropyl)-1,2,4-噻二唑-5-基)呋喃-2-甲酰胺是一种化合物,由于其结构特征,可以参与各种化学反应。研究表明,3H-呋喃-2-酮的芳基甲基亚烯衍生物,在不同条件下与C-、N-和N,N-亲核试剂反应,生成包括酰胺、吡咯酮、苯并呋喃和噻二唑等多种化合物。这些反应受所使用的试剂、亲核试剂的强度和具体反应条件的影响,可用于合成多样的无环、环状和杂环化合物 (Kamneva, Anis’kova, & Egorova, 2018)。

药理潜力

该化合物的噻二唑核是一个关键的药效团骨架,因其广泛的化学修饰可能性和多样的药理活性而受到认可。噻二唑已被确认为具有抗微生物、抗炎、镇痛、抗肿瘤、抗结核和抗病毒活性的药物中心结构。将噻二唑或氧代噻二唑核与各种杂环结构整合通常会在药理应用中产生协同效应,突显了这些骨架在药物开发中的重要性 (Lelyukh, 2019)。

生物活性和药物开发

大量研究集中在含有噻二唑结构的化合物的生物活性上。这包括抗糖尿病、抗病毒、抗微生物、抗癌、抗氧化、抗寄生虫和抗炎活性。噻二唑基团的多功能性允许创造具有各种药理效应的有效药物。此外,与噻二唑相关的氧代噻二唑衍生物在抗微生物、抗癌和抗炎应用中显示出潜力。修改这些结构以增强其生物活性的能力使它们在寻找新的治疗剂中具有价值 (Jalhan et al., 2017)。

杂环化学和药用应用

对含有1,3,4-氧代噻二唑的化合物重要性的进一步研究强调了它们在药物开发中的作用,这是由于其药理特性以及其在制药以外的应用,包括在材料科学中的应用。1,3,4-氧代噻二唑核特别以其抗病毒、镇痛、抗炎和抗肿瘤性质而闻名。该核还是羧酸、酰胺和酯的生物同构体,有助于其在药物化学中的广泛应用 (Rana, Salahuddin, & Sahu, 2020)。

属性

IUPAC Name |

N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-6(14)5-8-11-10(17-13-8)12-9(15)7-3-2-4-16-7/h2-4H,5H2,1H3,(H,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFGYUZICLDCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)

![ethyl 2-(2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2500939.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)

![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)

![1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2500955.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2500960.png)